(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. This compound is characterized by its specific stereochemistry, indicated by the (1R) designation, which refers to the configuration around the chiral center in the ethanamine structure. The presence of the benzofuran moiety contributes to its potential biological activity and pharmacological properties.
The compound can be synthesized through various organic chemistry methods, primarily involving the reaction of appropriate precursors under controlled conditions. The hydrochloride salt form is often utilized for its enhanced solubility and stability compared to the free base form.
This compound can be classified as:
The synthesis of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be achieved through several methods, typically involving:
A typical synthetic route may involve:
The molecular structure of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride features:
Key molecular data includes:
The compound may participate in several chemical reactions, including:
In practical applications, reactions involving this compound might be monitored using techniques such as:
The mechanism of action for (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is not extensively documented but may involve:
Research into similar compounds suggests potential effects on mood regulation and neurochemical signaling, warranting further investigation into its pharmacodynamics.
The physical properties of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride include:
Key chemical properties include:
(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has potential applications in various fields:
The synthesis of benzofuran-amine hybrids has evolved significantly through transition metal-catalyzed strategies, enabling efficient construction of the benzofuran core while introducing chiral amine functionalities. Palladium-catalyzed Larock-type coupling between o-iodophenols and 3-silyl-1-arylpropynones establishes the benzofuran scaffold with excellent regioselectivity (59-69% yields), followed by desilylation and functionalization to introduce amine precursors [4]. Copper-based systems offer complementary approaches: Cu(I)-catalyzed coupling of salicylaldehyde-derived Schiff bases with substituted alkenes generates trifluoroethyl-substituted benzofurans (45-93% yields) through iminium ion intermediates [2] [4]. This method benefits from operational simplicity and avoids expensive palladium catalysts.
Eco-friendly solvent systems have been integrated into benzofuran-amine synthesis. Deep eutectic solvents (DES), particularly choline chloride-ethylene glycol mixtures, facilitate copper-catalyzed three-component reactions between o-hydroxy aldehydes, amines, and alkynes. The chloride ions in DES act as weak bases, stabilizing polar intermediates and enabling 70-91% yields of benzofuran amines while reducing environmental impact [2]. Calcium carbide serves as a solid acetylene surrogate in such reactions, reacting with salicylaldehyde p-tosylhydrazones under CuCl catalysis to form methyl-substituted benzofuran cores – a strategy that eliminates handling of gaseous acetylene [6].
Ring-closing metathesis (RCM) provides access to structurally constrained benzofuran-amines. Ruthenium-catalyzed isomerization of 1-allyl-2-allyloxybenzenes followed by RCM delivers fused benzofuran systems suitable for functionalization with amine groups [6]. Similarly, Ru-H complexes catalyze dehydrative C-H alkenylation/annulation of phenols with diols, forming benzofuran scaffolds that undergo reductive amination [6].
Table 1: Comparative Analysis of Synthetic Methods for Benzofuran-Amine Scaffolds
Method | Catalyst System | Key Intermediate | Yield Range | Key Advantage |
---|---|---|---|---|
Larock-type coupling | Pd(0) | 2-Silylbenzofurans | 59-69% | Regioselective fusion |
Copper-iminium coupling | CuCl/DBU | Trifluoroethyl benzofurans | 45-93% | Avoids precious metals |
DES-mediated 3-component | CuI/ChCl-EG | Iminium ions | 70-91% | Green solvent system |
Calcium carbide cyclization | CuCl | Methyl benzofurans | 65-82% | Solid acetylene surrogate |
Ring-closing metathesis | Ru carbenes | Diene precursors | 70-88% | Access to strained systems |
Recent advances focus on tandem cyclization-functionalization sequences. 2-Iodophenyl allenyl ethers undergo radical coupling with heteroatom nucleophiles using lithium amide bases, forming 3-substituted benzofurans that can be converted to amines (80% yield with LDA in DME at 50°C) [5]. In situ functionalization of benzofuran intermediates with N-containing moieties significantly reduces synthetic steps for target amines like (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride [3] [6].
Bromination serves as a critical diversification strategy for enhancing the biological potency of benzofuran-amine derivatives, particularly in anticancer applications. Selective bromination at the C3-methyl group of 1-(3-methylbenzofuran-2-yl)ethan-1-amine derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride generates bromomethyl intermediates that serve as versatile handles for further functionalization [3] [4]. The electrophilic substitution occurs preferentially at the benzyl position, though electron-rich substrates like 4,6-dimethoxy derivatives undergo competitive ring bromination, yielding dibrominated products when excess NBS is employed [3].
Electronic modulation through bromination significantly impacts biological activity. The strong electron-withdrawing nature of bromine increases the compound's electrophilicity, enhancing interactions with biological nucleophiles. Brominated derivatives consistently demonstrate 10-30 fold lower IC50 values against leukemia cell lines (K562) compared to non-brominated analogs. Specifically, bromination converts inactive precursors (IC50 >100 μM) into potent anticancer agents with IC50 values of 3.83-14.6 μM against K562 cells [3]. The bromomethyl group also facilitates nucleophilic displacement reactions with amines, enabling the synthesis of secondary amine derivatives with modified pharmacological profiles.
Table 2: Biological Impact of Bromination on Benzofuran-Amine Derivatives
Compound Modification | Cytotoxicity (K562 IC50, μM) | Therapeutic Index (HaCaT/K562) | Key Biological Effects |
---|---|---|---|
Non-brominated precursor | >100 | N/A | Limited activity |
C3-Bromomethyl derivative | 3.83 ± 0.6 | 3.25 | ROS generation, caspase activation |
Dibrominated (ring & methyl) | 14.6 ± 3.5 | 1.0 | Moderate cytotoxicity, no selectivity |
Ethoxy-substituted bromo analog | 12.44 ± 1.27 | 1.5 | Selective apoptosis induction |
Mechanistic studies reveal that brominated benzofuran-amines exert anticancer effects through pro-oxidative mechanisms and apoptosis induction. Compounds like 6 and 8 [3] significantly increase intracellular ROS levels within 12 hours of treatment in K562 cells, triggering mitochondrial apoptosis pathways. This is confirmed by Annexin V binding, caspase-3/7 activation (4-5 fold increase), and inhibition of pro-inflammatory interleukin-6 (IL-6) secretion – a key survival factor for leukemia cells [3]. Molecular docking suggests these compounds disrupt tubulin polymerization by binding at the colchicine site, similar to the benzofuran-based tubulin inhibitor BNC105 (IC50 = 3.0 μM) [4].
Structure-activity relationships indicate that bromine positioning dramatically influences target selectivity. C3-bromomethyl derivatives with para-methoxy substituents exhibit enhanced selectivity for cancer cells over healthy keratinocytes (HaCaT), with therapeutic indices up to 3.25. In contrast, ortho-substituted analogs show reduced discrimination between malignant and normal cells [3]. These findings underscore bromination as a strategic tool for optimizing the bioactivity profile of benzofuran-amine pharmacophores.
The chiral center at the C1 position of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride necessitates precision stereochemical control during synthesis. Resolution of racemates using chiral auxiliaries represents a classical approach, where diastereomeric salt formation with O,O'-di-p-toluoyl-tartaric acid (DTTA) enables separation of (R)- and (S)-enantiomers through fractional crystallization [3]. While reliable, this method suffers from maximum theoretical yield limitations (50%) and requires stoichiometric amounts of expensive resolving agents.
Asymmetric catalysis provides more efficient alternatives. Copper(I)-bisoxazoline complexes catalyze the enantioselective addition of terminal alkynes to benzofuran-derived ketimines, achieving enantiomeric excesses up to 92% via chelation-controlled delivery of the nucleophile [6] [10]. The minor groove of the catalyst accommodates the benzofuran system while chiral ligands dictate facial selectivity during nucleophilic attack. Nickel-catalyzed dynamic kinetic resolutions of racemic α-aminobenzofurans using chiral BINAP derivatives achieve higher yields (up to 78%) with 90% ee by leveraging the equilibration of stereocenters under reducing conditions [10].
Chiral pool utilization offers practical advantages for industrial-scale production. Starting from naturally occurring chiral terpenes or amino acids, chemists have developed shortcuts to enantiopure benzofuran-amines. L-Prolinol-derived catalysts promote asymmetric Michael additions to benzofuran acrylates, constructing adjacent stereocenters with >20:1 diastereoselectivity and 95% ee [10]. The rigidity of the prolinol framework ensures effective transition state organization through hydrogen bonding and steric constraints.
Table 3: Stereocontrol Strategies for Chiral Benzofuran-Amines
Method | Key Reagent/Catalyst | ee Range | Yield | Key Stereochemical Feature |
---|---|---|---|---|
Diastereomeric salt resolution | DTTA | >99% | ≤50% | Relies on crystalline diastereomer purity |
Cu(I)-bisoxazoline catalysis | (S)-Ph-BOX/CuOTf | 85-92% | 65-78% | Chelation-controlled addition |
Ni-catalyzed DKR | (R)-BINAP/NiCl2 | 88-90% | 70-78% | In situ racemization of stereocenter |
Organocatalyzed Michael | L-Prolinol derivatives | 91-95% | 60-75% | H-bond directed transition state |
Radical coupling | Chiral Pd-phosphine complexes | 76-97% | 45-80% | Axial-to-central chirality transfer |
Radical-based approaches enable unique stereochemical outcomes. Planar-chiral paracyclophane ligands (e.g., L1, L2) control stereoselectivity during palladium-catalyzed arylboronic acid additions to benzofuran N-sulfonyl imines, achieving >20:1 dr and 97% ee via axial-to-central chirality transfer [10]. This method is particularly effective for synthesizing sterically congested quaternary stereocenters adjacent to the benzofuran core. The rigid paracyclophane backbone prevents rotation, providing a well-defined chiral environment that dictates the trajectory of nucleophilic attack.
Computational modeling reveals the structural basis for stereoselectivity in these systems. Density functional theory (DFT) studies of copper-catalyzed reactions show a 2.8 kcal/mol energy difference between diastereomeric transition states – sufficient to achieve >95% ee at room temperature [10]. The lower-energy pathway positions the benzofuran's methyl group away from bulky tert-butyl substituents on the bisoxazoline ligand while maximizing favorable π-stacking between the furan ring and catalyst phenyl groups. These insights guide rational catalyst design for challenging stereochemical environments, including the synthesis of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride with high optical purity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: